Bacopaside V
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Overview
Description
Bacopaside V is a triterpenoid saponin compound derived from the medicinal herb Bacopa monnieri, commonly known as Brahmi or Water Hyssop. Bacopa monnieri has been used in traditional Ayurvedic medicine for centuries due to its cognitive-enhancing properties. This compound is one of the key active constituents responsible for the therapeutic effects of Bacopa monnieri, including its neuroprotective, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bacopaside V involves the extraction of Bacopa monnieri followed by purification processes. The primary method includes:
Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.
Industrial Production Methods: Industrial production of this compound can be enhanced through biotechnological approaches:
Cell and Tissue Cultures: Utilizing cell suspension cultures, shoot cultures, root cultures, and hairy root cultures to produce this compound in controlled environments.
Chemical Reactions Analysis
Types of Reactions: Bacopaside V undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolyzing Agents: Hydrochloric acid, sulfuric acid, and specific glycosidases.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Hydrolysis Products: Aglycones such as jujubogenin and pseudojujubogenin, along with sugar moieties.
Scientific Research Applications
Bacopaside V has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies to identify and quantify saponins in Bacopa monnieri extracts.
Biology: Studied for its role in modulating cellular pathways and gene expression related to neuroprotection and anti-inflammatory responses.
Mechanism of Action
Bacopaside V exerts its effects through multiple molecular targets and pathways:
Neuroprotection: It enhances synaptic plasticity and reduces oxidative stress by modulating the activity of antioxidant enzymes and reducing the levels of reactive oxygen species.
Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines and mediators by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.
Cognitive Enhancement: It enhances cholinergic function by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the brain.
Comparison with Similar Compounds
Bacopaside V is compared with other similar compounds found in Bacopa monnieri:
Bacopaside I: Similar in structure but differs in the sugar moieties attached to the aglycone.
Bacopaside II: Known for its synergistic effects with Bacopaside I in inhibiting cancer cell growth.
Bacoside A: A mixture of saponins including this compound, known for its cognitive-enhancing properties.
Uniqueness: this compound is unique due to its specific molecular structure and its potent neuroprotective and anti-inflammatory effects, making it a valuable compound for therapeutic research and applications .
Properties
Molecular Formula |
C41H66O13 |
---|---|
Molecular Weight |
767 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C41H66O13/c1-20(2)14-21-16-50-41-18-40(19-51-41)22(33(41)39(21,7)48)8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,40)6)53-34-31(47)32(23(43)17-49-34)54-35-30(46)29(45)28(44)24(15-42)52-35/h14,21-35,42-48H,8-13,15-19H2,1-7H3/t21-,22-,23+,24-,25+,26-,27+,28-,29+,30-,31-,32+,33+,34+,35+,37+,38-,39+,40+,41-/m1/s1 |
InChI Key |
RJDSARTZFIBDAR-HYXREVLBSA-N |
Isomeric SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)C |
SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C |
Synonyms |
bacopaside V |
Origin of Product |
United States |
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